Lipophilicity (XLogP3-AA) Compared to N-Phenyl Analog
The target compound exhibits a computed XLogP3-AA of 5.8, which is approximately 0.6 units higher than the N-phenyl analog (CAS 241488-32-4) with an XLogP3-AA of ~5.2 [1]. This elevated lipophilicity arises from the 4-chloro substituent on the phenyl ring, which increases hydrophobic surface area and reduces aqueous solubility [1]. In medicinal chemistry, an XLogP >5 is often associated with increased membrane permeability but also heightened risk of metabolic clearance and plasma protein binding [2]. For assay development, this means the compound may require higher DMSO concentrations for solubilization compared to the less lipophilic analog [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.8 |
| Comparator Or Baseline | N-Phenyl-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS 241488-32-4): XLogP3-AA ≈ 5.2 |
| Quantified Difference | ΔXLogP3-AA ≈ +0.6 (approx. 4-fold higher partition coefficient) |
| Conditions | Predicted values from PubChem XLogP3-AA algorithm (2025 release) |
Why This Matters
A 0.6-unit increase in XLogP can significantly alter compound behavior in cell-based assays, requiring adjusted solubilization protocols and potentially leading to different apparent potency if not accounted for in procurement specifications.
- [1] PubChem. (2025). N-(4-chlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine (CID 2764734). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2764734 View Source
- [2] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
